2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Attachment of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting benzyl chloride with thiourea to form benzylthiourea, which is then cyclized to form the benzylsulfanyl group.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols (depending on the functional group reduced).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy group.
2-(benzylsulfanyl)-N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide: Contains a hydroxyl group instead of a methoxy group.
2-(methylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
The presence of the methoxy group and the benzylsulfanyl group in 2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide may confer unique biological activities and chemical properties compared to its analogs. These structural differences can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-13-7-8-14-15(9-13)23-17(18-14)19-16(20)11-22-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMBMRDKXPGUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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